molecular formula C10H7F3N2O2 B13580452 3-(4-(Trifluoromethoxy)phenyl)isoxazol-5-amine

3-(4-(Trifluoromethoxy)phenyl)isoxazol-5-amine

Cat. No.: B13580452
M. Wt: 244.17 g/mol
InChI Key: ZKJFIOSDJHQVQR-UHFFFAOYSA-N
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Description

3-[4-(trifluoromethoxy)phenyl]-1,2-oxazol-5-amine is an organic compound that features a trifluoromethoxy group attached to a phenyl ring, which is further connected to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(trifluoromethoxy)phenyl]-1,2-oxazol-5-amine typically involves the reaction of 4-(trifluoromethoxy)aniline with glyoxylic acid to form an intermediate, which is then cyclized to produce the oxazole ring. The reaction conditions often require the use of a dehydrating agent and a catalyst to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-[4-(trifluoromethoxy)phenyl]-1,2-oxazol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions include various oxazole derivatives, amine derivatives, and substituted phenyl compounds, depending on the specific reaction and conditions used .

Scientific Research Applications

3-[4-(trifluoromethoxy)phenyl]-1,2-oxazol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[4-(trifluoromethoxy)phenyl]-1,2-oxazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity towards these targets, leading to various biological effects. The oxazole ring may also play a role in stabilizing the compound’s interaction with its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The combination of these functional groups makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

3-[4-(trifluoromethoxy)phenyl]-1,2-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2O2/c11-10(12,13)16-7-3-1-6(2-4-7)8-5-9(14)17-15-8/h1-5H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKJFIOSDJHQVQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=C2)N)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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